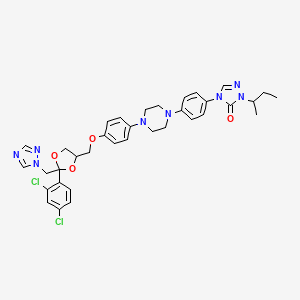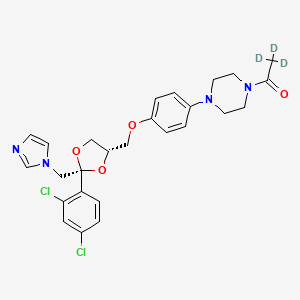
Selegiline-d5 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selegiline hydrochloride, USP is a levorotatory acetylenic derivative of phenethylamine . It is commonly referred to in the clinical and pharmacological literature as l-deprenyl . N-Desmethyl Selegiline- [d5] hydrochloride is the labelled analogue of N-Desmethyl Selegiline hydrochloride, which is an impurity of selegiline .
Synthesis Analysis
A chemoenzymatic approach has been reported for the synthesis of Selegiline . This approach involves an imine reductase-catalyzed process, which is a key step in the synthesis .Molecular Structure Analysis
Selegiline has a molecular weight of 187.2808 . Its IUPAC Standard InChI isInChI=1S/C13H17N/c1-4-10-14 (3)12 (2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 . Chemical Reactions Analysis
Selegiline is a selective, irreversible inhibitor of Type B monoamine oxidase . It is used in newly diagnosed patients with Parkinson’s disease . It may slow progression of the clinical disease and delay the requirement for levodopa therapy .Physical And Chemical Properties Analysis
Selegiline has a chemical formula of C13H17N . It is a small molecule with a molecular weight of 187.286 .Applications De Recherche Scientifique
Quantification in Pharmaceuticals : A study by Sangamithra et al. (2019) developed and validated a sensitive method for quantifying Selegiline HCl in bulk and pharmaceutical formulations. This method is significant for ensuring the accurate dosage in pharmaceuticals.
Transdermal System Analysis : Azzaro et al. (2007) conducted a study on the pharmacokinetics and bioavailability of Selegiline administered through a transdermal system in healthy volunteers. This research is important for understanding how Selegiline can be effectively delivered into the bloodstream without oral ingestion.
Nanoemulsion for Parkinson’s Disease : Kumar et al. (2016) explored the development of a nanoemulsion loaded with Selegiline for direct nose-to-brain delivery, aiming to enhance the management of Parkinson’s disease. This novel delivery method could potentially improve the drug's effectiveness.
Recovery After Stroke : Research by Sivenius et al. (2001) suggested that Selegiline could facilitate recovery after a cerebral infarction, highlighting its potential neuroprotective properties.
Treatment of Sleep Disorders : A study by Grewal et al. (2002) examined Selegiline's effectiveness in treating periodic limb movements in sleep, expanding its potential therapeutic applications beyond Parkinson’s disease.
Transdermal Film for Parkinson’s Disease : Bali et al. (2019) focused on developing a transdermal film of Selegiline HCl for managing Parkinson’s disease, aiming to overcome the issues related to its oral administration.
Mucoadhesive Microspheres : Monajjemzadeh et al. (2018) investigated the formulation of mucoadhesive microspheres of Selegiline to improve its therapeutic efficacy and bioavailability.
Neuroprotective Strategy : Langston & Tanner (2000) discussed Selegiline's role as a neuroprotective agent in Parkinson’s disease, stemming from its ability to inhibit MAO-B.
Cardiovascular Activity : Abassi et al. (2004) studied the cardiovascular effects of Selegiline in comparison to another drug, providing insights into its potential impacts on the cardiovascular system.
Oxidative Stress and Apoptosis in Heart Failure : A study by Qin et al. (2003) indicated that Selegiline could reduce oxidative stress and myocyte apoptosis in heart failure, suggesting its potential benefits in cardiac conditions.
Safety And Hazards
Selegiline has been classified as having acute toxicity - Oral Category 4 (H302), Specific target organ toxicity — repeated exposure Category 1 (H372), and Chronic aquatic toxicity Category 2 (H411) . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, do not breathe dust, and keep away from heat and sources of ignition .
Orientations Futures
Selegiline has been used in the treatment of Parkinson’s disease and major depressive disorder . It is provided in the form of a capsule or tablet taken by mouth or orally disintegrating tablets taken on the tongue for Parkinson’s disease and as a patch applied to skin for depression . Future research may focus on its potential uses in other neurological disorders .
Propriétés
Numéro CAS |
1217705-21-9 |
|---|---|
Nom du produit |
Selegiline-d5 HCl |
Formule moléculaire |
C13H12D5N·HCl |
Poids moléculaire |
228.78 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
14611-52-0 (unlabelled) |
Synonymes |
Selegiline D5 Hydrochloride; [2H5]-R-(-)-Deprenyl hydrochloride |
Étiquette |
Selegiline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)




